molecular formula C10H20ClNO2 B1451012 Ethyl 3-(cyclopentylamino)propanoate hydrochloride CAS No. 1176419-85-4

Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Cat. No. B1451012
M. Wt: 221.72 g/mol
InChI Key: CEWVXQHOUDHTAG-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of propanoic acid, where the hydrogen of the carboxyl group is replaced by an ethyl group, and one of the hydrogens on the third carbon is replaced by a cyclopentylamino group .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(cyclopentylamino)propanoate hydrochloride consists of a propanoate backbone with an ethyl group attached to the carboxyl carbon and a cyclopentylamino group attached to the third carbon . The molecular weight of the compound is 221.724 Da .

Scientific Research Applications

Polymorphism and Analytical Characterization

A detailed study on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride was conducted by Vogt et al. (2013). They characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds. This study is vital for understanding the polymorphic behavior of similar ethyl propanoate derivatives in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis and Chemical Transformations

Research on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by Cucek and Verček (2008) has shown the potential for creating a variety of chemically significant compounds from ethyl 3-(cyclopentylamino)propanoate hydrochloride derivatives. These transformations are essential for the development of new pharmaceuticals and provide insight into the reactivity of such compounds (Cucek & Verček, 2008).

Fluorescent Derivatisation for Biological Assays

Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids, including derivatives of ethyl 3-(cyclopentylamino)propanoate hydrochloride, to evaluate its applicability as a fluorescent derivatising reagent. This research opens up new avenues for the application of ethyl 3-(cyclopentylamino)propanoate hydrochloride in biological assays, providing a method for the detection and analysis of amino acids and proteins in physiological conditions (Frade, Barros, Moura, & Gonçalves, 2007).

properties

IUPAC Name

ethyl 3-(cyclopentylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-11-9-5-3-4-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWVXQHOUDHTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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